molecular formula C13H13NO4S2 B2639624 (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1797847-74-5

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2639624
CAS RN: 1797847-74-5
M. Wt: 311.37
InChI Key: AGDWKZYBGBZGGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-pyrrole-substituted 2-azetidinones, which are structurally similar to the compound , has been achieved using catalytic amounts of molecular iodine under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

The synthesis of trans-4,5-disubstituted cyclopentenones from furan-2-yl(phenyl)methanol derivatives highlights the utility of furan compounds in organic synthesis, potentially applicable to the synthesis of complex molecules like "(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone" (Reddy et al., 2012). This work demonstrates the efficiency of solid acid catalysts in rearrangement reactions, a principle that could be applied in the synthesis and functionalization of similar compounds.

Material Science and Corrosion Prevention

Research on novel organic compounds, like the study on 4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone for the prevention of corrosion on mild steel, suggests potential applications in material protection and coatings. The effectiveness of these compounds as corrosion inhibitors indicates that derivatives like "(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone" could find applications in enhancing the durability of metals in acidic environments (Singaravelu & Bhadusha, 2022).

Pharmaceutical and Biological Research

The synthesis and evaluation of furan and thiophene derivatives for biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects, underscore the potential of such compounds in drug development. For example, the study on the synthesis of furan-2-yl(phenyl) methanones and their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation suggests a pathway for developing new therapeutic agents (Li Qing-shan, 2011). These findings hint at the possibility of "(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone" being explored for similar biological applications.

properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c15-13(12-4-2-6-19-12)14-7-11(8-14)20(16,17)9-10-3-1-5-18-10/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDWKZYBGBZGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

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